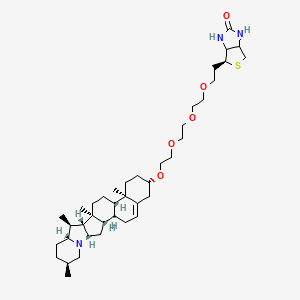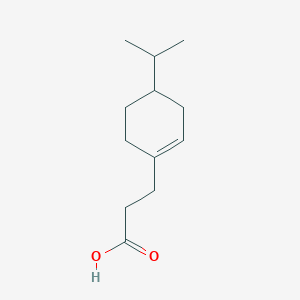
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propanoic acid group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid can be achieved through several methods. One common approach involves the oxidation of 1-propanol to propionic acid using hydrogen peroxide catalyzed by heteropolyoxometalates . This method is efficient and environmentally friendly, providing a green route for the preparation of propionic acid derivatives.
Industrial Production Methods
Industrial production of propionic acid, a key intermediate in the synthesis of this compound, typically involves the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen . These methods are well-established and provide high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chromate, and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Heteropolyoxometalates and other metal complexes are used as catalysts in various reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, propionic acid derivatives are known to exert antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential metabolic pathways . Additionally, the compound’s anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A compound with similar structural features but with a hydroxy group instead of an isopropyl group.
Dimethylolpropionic acid: Contains two hydroxyl groups and is used in the production of polyesters and other polymers.
Indole propionic acid: An unusual antibiotic produced by the gut microbiota with anti-inflammatory and antioxidant properties.
Uniqueness
3-(4-Propan-2-ylcyclohexen-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a cyclohexene ring, propanoic acid group, and isopropyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-(4-propan-2-ylcyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C12H20O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3,9,11H,4-8H2,1-2H3,(H,13,14) |
InChI Key |
YUISXEPWCYTDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=CC1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


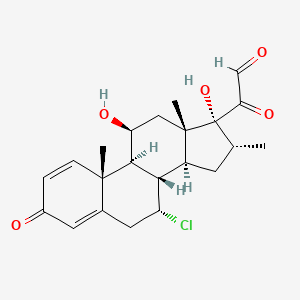
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)

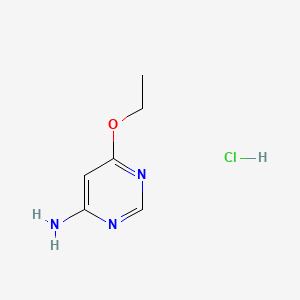

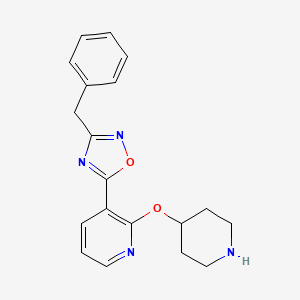
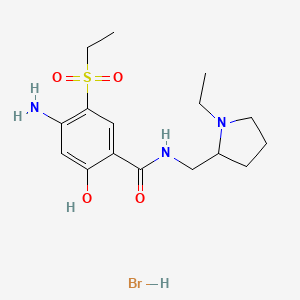

![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
